

# Application Notes and Protocols for Preclinical Combination Therapy with ODM-203

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ODM-203 is a potent, orally available dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Preclinical studies have demonstrated its efficacy as a single agent in suppressing tumor growth in FGFR-dependent and angiogenic cancer models.[3][4] ODM-203 selectively inhibits FGFR1-4 and VEGFR1-3 with low nanomolar potency, leading to the inhibition of tumor cell proliferation and angiogenesis.[1][2][3] Furthermore, preclinical evidence suggests that ODM-203 can modulate the tumor microenvironment, providing a strong rationale for its investigation in combination therapies.[1]

These application notes provide a comprehensive overview of the preclinical data for ODM-203 and propose protocols for investigating its synergistic potential in combination with other anticancer agents.

## **Quantitative Data Summary**

**Table 1: In Vitro Inhibitory Activity of ODM-203** 



| Target                          | IC₅₀ (nmol/L)                | Assay Type         |  |
|---------------------------------|------------------------------|--------------------|--|
| FGFR1                           | 11                           | Recombinant Enzyme |  |
| FGFR2                           | 16                           | Recombinant Enzyme |  |
| FGFR3                           | 6                            | Recombinant Enzyme |  |
| FGFR4                           | 35                           | Recombinant Enzyme |  |
| VEGFR1                          | 26                           | Recombinant Enzyme |  |
| VEGFR2                          | 9                            | Recombinant Enzyme |  |
| VEGFR3                          | 5                            | Recombinant Enzyme |  |
| H1581 (FGFR1 amplified)         | 104                          | Cell Proliferation |  |
| SNU16 (FGFR2 amplified)         | Not specified (50-150 range) | Cell Proliferation |  |
| RT4 (FGFR3 fusion)              | 192                          | Cell Proliferation |  |
| VEGFR-induced Tube<br>Formation | 33                           | Cellular Assay     |  |

Data compiled from multiple sources.[1][3][5]

# Table 2: In Vivo Antitumor Activity of ODM-203 Monotherapy



| Xenograft<br>Model      | Dose (mg/kg) | Treatment<br>Duration | Tumor Growth<br>Inhibition (%) | Reference |
|-------------------------|--------------|-----------------------|--------------------------------|-----------|
| RT4 (FGFR3<br>fusion)   | 20           | 21 days               | Not specified                  | [6]       |
| RT4 (FGFR3 fusion)      | 40           | 21 days               | 92                             | [6][7]    |
| SNU16 (FGFR2 amplified) | 30           | 12 days               | Not specified                  | [6]       |
| Renca<br>(Orthotopic)   | 7            | 21 days               | Not specified                  | [8]       |
| Renca<br>(Orthotopic)   | 20           | 21 days               | Not specified                  | [8]       |
| Renca<br>(Orthotopic)   | 40           | 21 days               | 75                             | [8]       |

# **Signaling Pathway**

ODM-203 exerts its anti-tumor effects by simultaneously blocking the FGFR and VEGFR signaling pathways.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dose escalation study of ODM-203, a selective dual FGFR/VEGFR inhibitor, in patients with advanced solid tumours. ASCO [asco.org]
- 5. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impact.ornl.gov [impact.ornl.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Combination Therapy with ODM-203]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578477#preclinical-combination-therapy-with-odm-203]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com